molecular formula C19H13ClN4O4S B11278535 2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethanone

2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethanone

Cat. No.: B11278535
M. Wt: 428.8 g/mol
InChI Key: OGIZWUZFPBKJET-UHFFFAOYSA-N
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Description

This compound, with the chemical formula C₂₁H₁₉ClN₄O₂S , is a fascinating member of the benzofuran family. Its structure features a benzofuran ring fused with a 1,2,4-triazole ring, a chloro-substituted benzene ring, and a nitrophenyl group. The compound’s systematic name is quite a mouthful, so let’s refer to it as Compound X for simplicity .

Preparation Methods

Synthetic Routes: Compound X can be synthesized through various routes. One common method involves the reaction of a chloro-substituted benzofuran with a 1,2,4-triazole thiol. The resulting thioether intermediate undergoes further transformations to yield Compound X.

Reaction Conditions: The synthetic process typically involves refluxing the reactants in an appropriate solvent (such as dimethyl sulfoxide, DMSO) under controlled temperature conditions. Acidic or basic catalysts may be employed to facilitate the reaction.

Industrial Production: While Compound X is not produced on an industrial scale, its synthesis can be scaled up using batch or continuous-flow processes. due to its specialized applications, it remains primarily a research compound.

Chemical Reactions Analysis

Reactivity: Compound X exhibits interesting reactivity due to its diverse functional groups. It can participate in various reactions, including:

    Oxidation: Oxidative transformations of the thioether group.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Substitution reactions at the chloro-substituted benzofuran position.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution using strong bases like sodium hydroxide (NaOH).

Major Products: The oxidation of the thioether group yields sulfoxide or sulfone derivatives, while reduction of the nitro group produces an amino compound.

Scientific Research Applications

Compound X has garnered attention in various scientific fields:

Mechanism of Action

The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Compound X stands out due to its unique combination of functional groups. Similar compounds include other benzofuran derivatives, but none precisely match its structure and reactivity.

Properties

Molecular Formula

C19H13ClN4O4S

Molecular Weight

428.8 g/mol

IUPAC Name

2-[[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone

InChI

InChI=1S/C19H13ClN4O4S/c1-23-18(17-9-12-7-13(20)5-6-16(12)28-17)21-22-19(23)29-10-15(25)11-3-2-4-14(8-11)24(26)27/h2-9H,10H2,1H3

InChI Key

OGIZWUZFPBKJET-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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